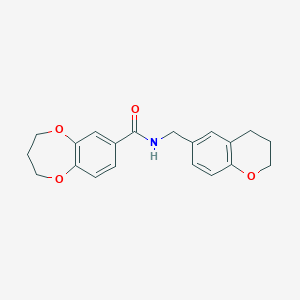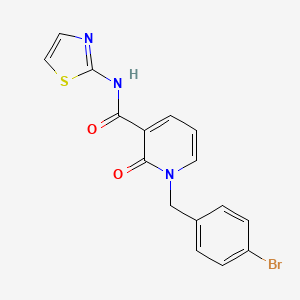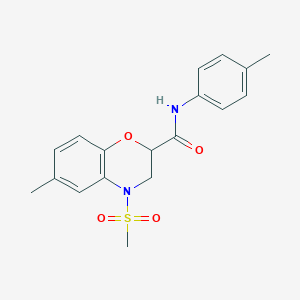![molecular formula C17H13BrN4S B11254505 6-(4-bromophenyl)-3-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11254505.png)
6-(4-bromophenyl)-3-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It contains a triazolo-thiadiazine ring system, which combines a triazole and a thiadiazine ring.
- The compound’s structure includes a 4-bromophenyl group and a 2-methylphenyl group attached to the triazolo-thiadiazine core.
6-(4-bromophenyl)-3-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: , also known by its systematic name, is a heterocyclic compound.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the cyclization of appropriate precursors.
Reaction Conditions: The exact conditions depend on the specific synthetic route, but they typically involve heating, reflux, and the use of suitable reagents.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the lab for research purposes.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but examples include substituted derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: It may have applications in drug discovery due to its unique structure.
Medicine: Investigating its pharmacological properties could lead to potential therapeutic agents.
Industry: While not widely used industrially, it has potential in materials science.
Mecanismo De Acción
- The exact mechanism isn’t well-documented, but it likely interacts with specific receptors or enzymes due to its structural features.
- Further research is needed to elucidate its targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other triazolo-thiadiazines or related heterocycles.
Uniqueness: Its combination of bromophenyl and methylphenyl groups sets it apart from other compounds in this class.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Propiedades
Fórmula molecular |
C17H13BrN4S |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
6-(4-bromophenyl)-3-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H13BrN4S/c1-11-4-2-3-5-14(11)16-19-20-17-22(16)21-15(10-23-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3 |
Clave InChI |
NDIBXKFIQKXXAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11254423.png)

![2-(2-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11254429.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11254431.png)

![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-phenylpropanamide](/img/structure/B11254444.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11254457.png)
![Methyl 3-{[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy}benzoate](/img/structure/B11254461.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11254465.png)

![3-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}benzamide](/img/structure/B11254480.png)
![4-{2-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11254484.png)
![3-(4-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254486.png)
